molecular formula C14H17NO2 B3002740 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2361638-03-9

1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No.: B3002740
CAS No.: 2361638-03-9
M. Wt: 231.295
InChI Key: JTEGLDAXSDSVQD-UHFFFAOYSA-N
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Description

1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals

Preparation Methods

The synthesis of 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Prop-2-en-1-one Moiety: The prop-2-en-1-one group is introduced through a series of reactions, often involving the use of reagents like acyl chlorides and base catalysts.

    Final Assembly: The final step involves the coupling of the benzoxazine ring with the prop-2-en-1-one moiety under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective and efficient transformations.

Scientific Research Applications

1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of polymers and resins.

    Biology: The compound has shown potential in biological studies, including its use as a probe for studying enzyme interactions and cellular pathways.

    Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: In the industrial sector, it is used in the formulation of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other benzoxazine derivatives, 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one stands out due to its unique structural features and reactivity. Similar compounds include:

    6,6′-Propane-2,2-diylbis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine): Known for its use in polymer chemistry.

    2-(3,4-dihydroxyphenyl)benzoxazine: Noted for its biological activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(6-propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-14(16)15-7-8-17-13-6-5-11(10(2)3)9-12(13)15/h4-6,9-10H,1,7-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGLDAXSDSVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCN2C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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